molecular formula C5H10O2 B1265937 4-Methyloxolan-3-ol CAS No. 29848-42-8

4-Methyloxolan-3-ol

Cat. No.: B1265937
CAS No.: 29848-42-8
M. Wt: 102.13 g/mol
InChI Key: FYIORKUEZVVKEL-UHFFFAOYSA-N
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Description

It is a colorless, viscous liquid with a sweet odor and is soluble in water, ethanol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxolan-3-ol can be synthesized through various methods. One common synthetic route involves the reduction of 4-methyltetrahydrofuran-3-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 4-methyltetrahydrofuran-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyloxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-methyltetrahydrofuran-3-one.

    Reduction: The compound can be reduced using sodium borohydride or lithium aluminum hydride to form 4-methyltetrahydrofuran.

    Substitution: this compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted tetrahydrofurans.

Major Products Formed

The major products formed from these reactions include 4-methyltetrahydrofuran-3-one, 4-methyltetrahydrofuran, and various substituted tetrahydrofurans .

Scientific Research Applications

4-Methyloxolan-3-ol has a wide range of scientific research applications in various fields:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique chemical properties.

    Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme-catalyzed reactions.

    Medicine: this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical species and the modulation of biological processes .

Comparison with Similar Compounds

4-Methyloxolan-3-ol can be compared with other similar compounds, such as 2-methyloxolane and 2-methyltetrahydrofuran. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .

    2-Methyloxolane: Known for its use as a sustainable lipophilic solvent in green extraction processes.

    2-Methyltetrahydrofuran: Used as a bio-based solvent for the extraction of natural products and food ingredients.

Properties

IUPAC Name

4-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952303
Record name 4-Methyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29848-42-8
Record name 3-Furanol, tetrahydro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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